3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Description
Chemical Structure and Properties 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (C₁₁H₁₇NO₄, MW 227.26) is a bicyclic compound featuring a strained azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety at position 6. Its stereochemical variants, such as rel-(1R,5S,6r) (CAS 927679-54-7) and rel-(1R,5S,6s), are critical in drug discovery due to their role in modulating enzyme inhibition and pharmacokinetics .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-4-6-7(5-12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEQQDCMLKKYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694101 | |
| Record name | 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119512-39-8 | |
| Record name | 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
- CAS Number : 927679-54-7
- IUPAC Name : 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
The compound features a bicyclic structure that contributes to its unique reactivity and stability, making it suitable for various synthetic applications.
Drug Design and Development
The Boc group is commonly used in the synthesis of amino acids and peptides, which are crucial in drug development. The azabicyclo framework provides a scaffold for creating novel compounds with enhanced biological activity.
- Case Study : Research has demonstrated the synthesis of various derivatives of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid that exhibit potent inhibitory effects against specific enzymes involved in disease pathways, such as proteases and kinases .
Antiviral and Anticancer Agents
Recent studies have highlighted the potential of this compound in developing antiviral and anticancer agents. Its structural modifications can lead to compounds that effectively target viral replication mechanisms or cancer cell proliferation.
- Example : A series of derivatives were synthesized and tested for their activity against HIV protease, showing promising results that warrant further investigation into their mechanism of action .
Building Block for Complex Molecules
The compound serves as a valuable building block in organic synthesis, particularly in constructing complex molecules through various reactions such as cycloadditions and functional group transformations.
| Reaction Type | Description | Applications |
|---|---|---|
| Cycloaddition | Forms new cyclic structures | Synthesis of alkaloids |
| Functionalization | Introduces additional functional groups | Modifying drug-like properties |
| Deprotection | Removal of Boc group to yield amines | Final steps in peptide synthesis |
Peptide Synthesis
In peptide synthesis, the Boc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with sensitive functional groups.
Structure-Activity Relationship (SAR)
Research has focused on understanding the SAR of derivatives based on this compound to optimize their pharmacological profiles. Variations in the azabicyclo structure can significantly impact biological activity.
- Findings : Studies indicate that modifications at the nitrogen atom can enhance binding affinity to target proteins while maintaining favorable pharmacokinetic properties .
Toxicology and Safety Profiles
As with any chemical compound used in drug development, understanding its safety profile is critical. Preliminary toxicological assessments indicate that while the compound exhibits low toxicity at therapeutic doses, further studies are necessary to confirm its safety in clinical settings .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively removable under acidic conditions, exposing the secondary amine for subsequent functionalization.
Common Deprotection Methods
Applications :
-
The deprotected amine participates in nucleophilic substitution, reductive amination, or peptide coupling .
-
Stereoselectivity is retained post-deprotection, as confirmed by NMR studies .
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical derivatization reactions, enabling the formation of esters, amides, and other derivatives.
Reaction Types and Conditions
Key Findings :
-
Coupling with EDC/HOBt minimizes racemization, preserving the bicyclic scaffold’s stereochemistry .
-
Acid chlorides serve as intermediates for synthesizing ureas and thioureas .
Ring-Opening and Cycloaddition Reactions
The strained bicyclo[3.1.0]hexane core participates in ring-opening reactions under specific conditions.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acid-Catalyzed Ring Opening | H₂SO₄, H₂O, 80°C | Linear diamino carboxylic acid | |
| [3+2] Cycloaddition | Cu(I) catalyst, alkyne, RT | Tricyclic pyrrolidine derivatives |
Mechanistic Insights :
-
Ring-opening in acidic media proceeds via protonation of the amine, destabilizing the bicyclic framework .
-
Cycloadditions exploit the strained cyclopropane moiety, yielding fused heterocycles with high diastereoselectivity .
Stereoselective Modifications
The compound’s stereochemistry influences reactivity and product outcomes.
Exo vs. Endo Selectivity
| Configuration | Reaction Partner | Major Product | Selectivity (%) | Reference |
|---|---|---|---|---|
| exo-Boc | Ethyl diazoacetate | exo-cyclopropane derivatives | >95 | |
| endo-Boc | Grignard reagents | endo-alkylated products | 80–90 |
Applications :
-
exo-configured derivatives show enhanced binding affinity in enzyme inhibition assays (e.g., diacylglycerol acyltransferase-1) .
-
endo-isomers are preferred for synthesizing rigid peptidomimetics.
Stability and Reactivity Trends
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Modifications
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structure: Replaces the carboxylic acid with an ester and introduces a 6-oxa (oxygen) atom in the bicyclic ring (C₉H₁₅NO₃, MW 185.22) .
- Impact :
- Increased solubility in organic solvents due to the ester group.
- Reduced ring strain compared to the parent compound, altering reactivity in cyclization reactions.
- Applications : Primarily used as a synthetic intermediate for epoxide-containing pyrrolidines .
3-(Phenylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid
- Structure: Substitutes the Boc group with a benzyl moiety (C₁₃H₁₅NO₂, MW 217.27) .
- Impact: Enhanced lipophilicity (logP ~2.5) improves membrane permeability but reduces aqueous solubility.
Functional Group Variations
Halogenated Derivatives
- Example: (1S,2S,5R)-6,6-Dichloro-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (C₁₁H₁₅Cl₂NO₄, MW 296.14) .
- Impact: Chlorine atoms increase electronegativity, enhancing binding affinity to hydrophobic enzyme pockets.
Trifluoroethyl-Substituted Analogs
Stereochemical Variants
Bicyclic Systems with Heteroatoms
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
MAGL Inhibitors
IDH1 Inhibitors
- Derivatives : (1R,5S,6R)-3-(5-Hydroxyadamantan-2-yl)carbamoyl variants showed >50% inhibition of mutant IDH1 at 1 μM concentrations .
Q & A
Q. How is the compound utilized in PET tracer development?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
